Cas no 2137755-14-5 (Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-)

Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-
-
- インチ: 1S/C13H14BrN/c1-8(2)13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3
- InChIKey: BSBXAEAFPNEYPF-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C)=CC=1C(C)C
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-672977-0.5g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.5g |
$849.0 | 2023-03-11 | ||
Enamine | EN300-672977-0.1g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.1g |
$779.0 | 2023-03-11 | ||
Enamine | EN300-672977-1.0g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-672977-2.5g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 2.5g |
$1735.0 | 2023-03-11 | ||
Enamine | EN300-672977-5.0g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 5.0g |
$2566.0 | 2023-03-11 | ||
Enamine | EN300-672977-10.0g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 10.0g |
$3807.0 | 2023-03-11 | ||
Enamine | EN300-672977-0.25g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.25g |
$814.0 | 2023-03-11 | ||
Enamine | EN300-672977-0.05g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.05g |
$744.0 | 2023-03-11 |
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-に関する追加情報
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- (CAS No. 2137755-14-5): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Quinoline derivatives have long been recognized for their significant role in pharmaceutical and chemical research. Among these, Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- (CAS No. 2137755-14-5) stands out due to its unique structural features and potential applications. This compound, characterized by a bromine substituent at the 6-position, a methyl group at the 4-position, and an isopropyl group at the 2-position, exhibits intriguing chemical properties that make it a valuable candidate for various synthetic and therapeutic purposes.
The molecular structure of Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- contributes to its versatility in chemical reactions. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules. Additionally, the methyl and isopropyl groups introduce steric hindrance and electronic effects that can modulate the compound's interactions with biological targets.
In recent years, there has been growing interest in quinoline derivatives as potential therapeutic agents. The structural motif of quinoline is well-documented for its antimicrobial, antimalarial, and anticancer properties. Specifically, Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- has been explored in several preclinical studies for its ability to inhibit the growth of various pathogens and cancer cell lines. Its brominated derivative profile suggests that it may serve as a lead compound for developing novel drugs targeting infectious diseases and oncological disorders.
One of the most compelling aspects of this compound is its potential in drug discovery. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that modifications at the 6-position of the quinoline ring can significantly alter the compound's pharmacokinetic profile, making it more suitable for oral administration. This has opened up new avenues for developing next-generation therapeutics with improved bioavailability and reduced side effects.
The synthesis of Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced synthetic methodologies, including palladium-catalyzed reactions and transition-metal-mediated transformations, have been employed to construct its complex framework efficiently. These synthetic strategies not only demonstrate the compound's feasibility for large-scale production but also showcase the ingenuity of modern organic chemistry in creating structurally diverse molecules.
The pharmacological properties of this quinoline derivative have been extensively studied in vitro and in vivo. Preliminary findings indicate that it exhibits promising activity against drug-resistant strains of bacteria and certain types of cancer cells. The mechanism of action appears to involve interference with essential cellular processes such as DNA replication and protein synthesis. This makes it an attractive candidate for further development into a novel therapeutic agent.
In addition to its pharmaceutical applications, Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- has shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes have been explored for their ability to enhance reaction rates and selectivity in various chemical transformations, underscoring the compound's broad utility beyond traditional medicinal chemistry.
The future prospects of this compound are promising, with ongoing research aimed at optimizing its chemical properties for therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and safety profiles. As our understanding of quinoline chemistry continues to evolve, compounds like Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- will undoubtedly play a pivotal role in shaping the next generation of treatments for diverse diseases.
In conclusion, Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- (CAS No. 2137755-14-5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug discovery to catalysis. As research progresses, this derivative is poised to contribute substantially to advancements in medicine and chemistry.
2137755-14-5 (Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-) 関連製品
- 2097932-10-8(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide)
- 899973-31-0(5-amino-1-(4-fluorophenyl)methyl-N-4-(propan-2-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 1476028-21-3((S)-4-Boc-3-carbamoylmorpholine)
- 148546-85-4(methyl 3-amino-4,5-dimethoxybenzoate)
- 2227663-04-7(4-(2R)-oxiran-2-yl-1,3-thiazole)
- 9052-95-3(Dianion HP-20 Resin)
- 58590-31-1(2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)
- 1517201-32-9(2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid)
- 1807094-99-0(2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)
- 916583-95-4(2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-)



